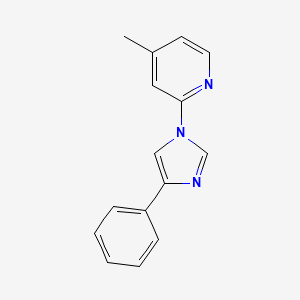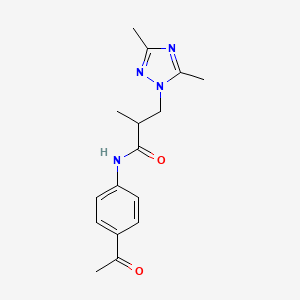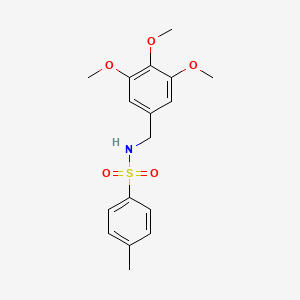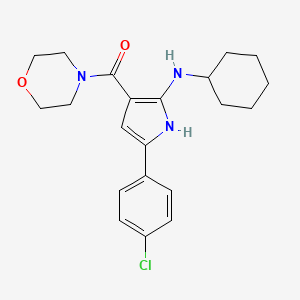![molecular formula C18H24N2O2S B4445019 N-[3-(1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4445019.png)
N-[3-(1-piperidinyl)propyl]-2-naphthalenesulfonamide
Vue d'ensemble
Description
N-[3-(1-piperidinyl)propyl]-2-naphthalenesulfonamide, commonly known as PPNS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPNS belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs such as sulfadiazine and sulfamethoxazole.
Mécanisme D'action
PPNS exerts its anticancer activity by binding to the ATP-binding site of HSP90, thereby inhibiting its activity. HSP90 is involved in the folding and stabilization of various oncogenic proteins, and its inhibition leads to the degradation of these proteins, resulting in the induction of apoptosis in cancer cells. PPNS has also been shown to inhibit the activity of other molecular chaperones such as HSP70 and HSP27, which are also involved in the folding and stabilization of oncogenic proteins.
Biochemical and Physiological Effects
PPNS has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. PPNS has also been shown to inhibit the activity of various signaling pathways that are involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, PPNS has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PPNS has several advantages as a research tool, including its specificity for HSP90 and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including its low solubility in water, which can make it difficult to administer to cells in culture. Additionally, PPNS has been shown to have some toxicity in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on PPNS, including the development of more potent and selective analogs of PPNS that can be used as therapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of PPNS and to identify potential biomarkers for patient selection. Finally, the potential use of PPNS in combination with other anticancer agents should be explored, as this may enhance its therapeutic efficacy.
Applications De Recherche Scientifique
PPNS has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that PPNS can induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding and stabilization of various oncogenic proteins. PPNS has also been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-(3-piperidin-1-ylpropyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-23(22,19-11-6-14-20-12-4-1-5-13-20)18-10-9-16-7-2-3-8-17(16)15-18/h2-3,7-10,15,19H,1,4-6,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAZWKFRODPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclohexyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4444941.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4444946.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4444957.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4444962.png)
![N-(3-chlorophenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4444968.png)
![1-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4444974.png)
![3-methyl-5-oxo-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444988.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4444995.png)



![N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4445026.png)
